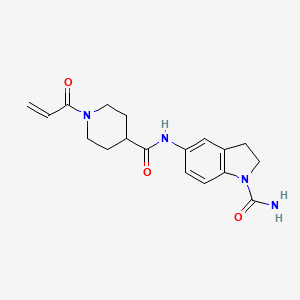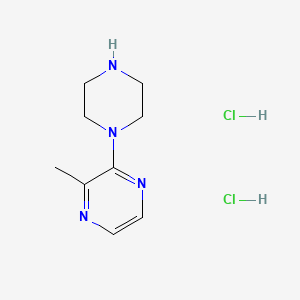
(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a boronic acid functional group attached to a 1,1-dimethyl-1,3-dihydroisobenzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid typically involves the reaction of 1,1-dimethyl-1,3-dihydroisobenzofuran with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the boronic acid with an aryl or vinyl halide . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions may produce boronic esters .
Wissenschaftliche Forschungsanwendungen
Chemistry: (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to develop boron-containing drugs, which may have unique properties such as enhanced cell permeability or specific targeting of biological molecules .
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and electronic components .
Wirkmechanismus
The mechanism of action of (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, making it a versatile reagent in chemical synthesis . In biological systems, it may target specific enzymes or receptors, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)boronic acid: Similar structure but with a different substitution pattern on the benzofuran ring.
Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: Another boronic acid derivative with a different functional group arrangement.
Eigenschaften
Molekularformel |
C10H13BO3 |
|---|---|
Molekulargewicht |
192.02 g/mol |
IUPAC-Name |
(1,1-dimethyl-3H-2-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-10(2)9-4-3-8(11(12)13)5-7(9)6-14-10/h3-5,12-13H,6H2,1-2H3 |
InChI-Schlüssel |
LUIRSXWVBZLKTJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C(OC2)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide](/img/structure/B13546545.png)
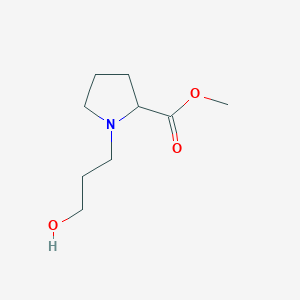
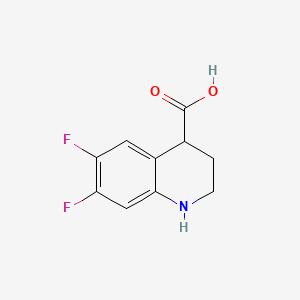
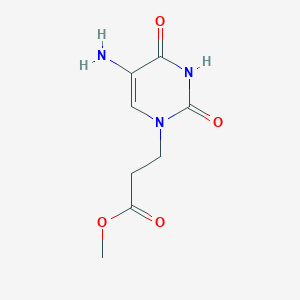
![3-{4-[Cyclohexyl(2-methylpropyl)amino]-3-{[(4-methylphenyl)carbamoyl]amino}phenyl}butanoic acid](/img/structure/B13546555.png)

![2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid](/img/structure/B13546564.png)

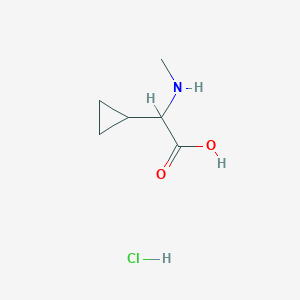
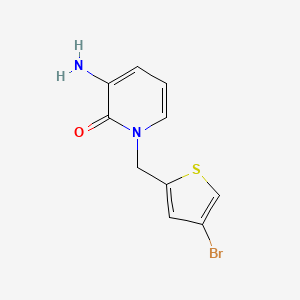
![N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B13546594.png)
